3-(1-Methylcyclopropyl)pyrrolidine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(3-4-8)7-2-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
QRTDQFGBTAGJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Ring Closure Reaction to Form Intermediate
A common initial step is the ring closure reaction between suitable precursors, such as malic acid derivatives and methylamine aqueous solutions, to form a key intermediate compound. For example, one patented method describes the following:
- Step 1: In a solvent like toluene or chlorobenzene, malic acid (compound I) and a 40% aqueous methylamine solution (compound II) are added dropwise at controlled temperatures (~15 °C), followed by refluxing for 10–18 hours to promote ring closure.
- Step 2: After completion, the reaction mixture is cooled, concentrated to remove the solvent, and subjected to crystallization steps involving propanol and n-heptane to isolate a solid intermediate (compound III), such as 3-hydroxy-1-methylcyclobutanediamide.
This intermediate is typically a solid, facilitating purification and improving the overall yield and purity of the final product.
Reduction to Obtain 3-(1-Methylcyclopropyl)pyrrolidine
The intermediate undergoes reduction using selected reducing agents that provide safer and more stable reaction conditions compared to traditional hydride reagents. The process includes:
- Reducing agents: Sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether are preferred over lithium aluminum hydride or red aluminum, enhancing safety and process stability.
- Reaction conditions: The reduction is performed in tetrahydrofuran under inert gas atmosphere, with careful temperature control (from -10 °C to 50 °C). Dimethyl sulfate and trimethyl borate are added dropwise to facilitate the reaction.
- Quenching and extraction: The reaction is quenched with hydrochloric acid under ice bath conditions, followed by solvent removal, ethyl acetate extraction, and distillation under reduced pressure to isolate the target compound as a colorless liquid.
Alternative Synthesis Route from 1,4-Dichloro-2-Butanol
Another synthesis route involves the reaction of 1,4-dichloro-2-butanol with methylamine in aqueous solution under autoclave conditions:
- Procedure: Methylamine aqueous solution is cooled to 10 °C, and 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C.
- Autoclave reaction: The mixture is sealed in an autoclave, evacuated, and heated to 120 °C under pressure (~1.0 MPa) for 10 hours.
- Post-reaction: After cooling, sodium hydroxide is added to liberate methylamine gas and precipitate solids. The mixture is filtered, and the organic phase is dried and concentrated to yield 3-hydroxy-1-methyl tetrahydropyrrole with a yield of approximately 64.8% and purity of 99.3% by HPLC.
This method is notable for its relatively high yield and purity, suitable for scale-up production.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The ring closure plus reduction method offers flexibility in solvent choice and reducing agents, allowing optimization for yield and purity. The use of boron-based reducing agents enhances safety and stability compared to traditional hydride reagents.
- The autoclave method using 1,4-dichloro-2-butanol is efficient and produces high-purity product but requires specialized equipment and careful temperature and pressure control.
- Both methods emphasize controlled addition rates, temperature regulation, and post-reaction purification steps to maximize product quality.
- The intermediate compounds in the ring closure method crystallize easily, facilitating purification and scale-up, which is advantageous for industrial applications.
- The choice of method depends on available equipment, desired scale, and safety protocols.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methylcyclopropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or cyclopropyl derivatives.
Scientific Research Applications
3-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Isoquinolin-5-yl)propanal with structurally or functionally related compounds, emphasizing substituent effects, applications, and reactivity.
Table 1: Key Comparative Data
Key Comparisons:
Electronic and Steric Effects: The isoquinolin-5-yl group in 3-(Isoquinolin-5-yl)propanal introduces aromaticity and basicity due to the nitrogen atom, enabling π-π stacking and hydrogen bonding. This contrasts with 3-(3-trifluoromethylphenyl)propanal, where the electron-withdrawing CF₃ group enhances the aldehyde’s electrophilicity, favoring nucleophilic additions . Cyclohexenyl-propanal derivatives (e.g., 3-[(5S)-5-isopropyl-2-methylcyclohexenyl]propanal) lack aromatic nitrogen but exhibit steric bulk, influencing odor profiles in perfumery .
Reactivity and Functionalization: The aldehyde group in 3-(Isoquinolin-5-yl)propanal is highly reactive, akin to other propanal derivatives. However, the isoquinoline moiety may complicate reactions due to coordination with metal catalysts (e.g., Pd in cross-coupling reactions). In contrast, 3-(3-trifluoromethylphenyl)propanal is synthesized efficiently via Pd-catalyzed Mizoroki-Heck coupling, with optimized conditions for industrial scale-up .
Isoquinoline derivatives are prevalent in bioactive molecules (e.g., antitumor agents), suggesting possible therapeutic relevance . Fragrances: Cyclohexenyl-propanals exhibit green/floral odors, whereas the nitrogen in isoquinoline may introduce sharper or musk-like notes, though experimental data are lacking .
Physical Properties: The isoquinoline group likely increases molecular weight and boiling point compared to phenyl or cyclohexenyl analogs. The aldehyde’s volatility and stability may require stabilization techniques (e.g., refrigeration or inert atmospheres), similar to 3-hydroxy-2,2-dimethylpropanal, which is stored under controlled conditions due to sensitivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-Methylcyclopropyl)pyrrolidine, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from nitrogen-containing precursors (e.g., amino acids) or functionalized pyrrolidine cores. For example, cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine derivatives under controlled conditions (e.g., using methylcyclopropyl halides). Optimization strategies include adjusting reaction temperature (e.g., −78°C to room temperature), solvent polarity (e.g., THF or DMF), and catalysts (e.g., palladium for cross-coupling). Yield improvements may require purification via column chromatography or recrystallization .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR to confirm methylcyclopropyl substituent integration and pyrrolidine ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in related pyrrolidine derivatives .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer : Employ a tiered approach:
- In Vitro Assays : Radioligand binding studies (e.g., measurements) using transfected cell lines expressing target receptors (e.g., serotonin or dopamine receptors).
- Computational Modeling : Docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities and identify key residues in the receptor’s active site.
- Functional Assays : Measure downstream signaling (e.g., cAMP accumulation or calcium flux) to assess agonism/antagonism. Cross-validate results with structurally analogous compounds to isolate methylcyclopropyl effects .
Q. How can researchers resolve conflicting data on the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Comparative Metabolism Studies : Use liver microsomes (human/rodent) to identify species-specific degradation pathways.
- Isotope Labeling : Track -labeled compound metabolites via LC-MS/MS.
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., α-positions) to prolong half-life. Correlate findings with in silico predictions (e.g., CYP450 isoform interactions) .
Q. What experimental designs are optimal for studying the compound’s stereochemical effects on pharmacological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution to isolate (R)- and (S)-isomers.
- Pharmacological Profiling : Test each enantiomer in receptor-binding assays and in vivo models (e.g., rodent behavioral tests).
- Thermodynamic Analysis : Compare Gibbs free energy () of enantiomer-receptor complexes via isothermal titration calorimetry (ITC) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- Standardized Protocols : Re-measure logP via shake-flask method (octanol/water) under controlled pH (e.g., 7.4).
- Solubility Screening : Use nephelometry or UV-Vis spectroscopy in buffered solutions (PBS, pH 7.4).
- Computational Cross-Check : Validate experimental data against predictions from software (e.g., ACD/Labs or MarvinSuite) .
Structural and Functional Analogues
Q. What structural modifications of this compound enhance selectivity for CNS targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute methylcyclopropyl with trifluoromethyl or cyclobutyl groups to modulate lipophilicity and blood-brain barrier permeability.
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the pyrrolidine nitrogen to reduce off-target binding.
- SAR Studies : Systematically vary substituents and correlate changes with activity data (e.g., IC values) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous organic waste.
- Emergency Protocols : Maintain antidotes (e.g., atropine for cholinergic toxicity) and SDS documentation on-site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
